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molecular formula C10H8BrNO B1288584 5-(4-Bromophenyl)-3-methylisoxazole CAS No. 52063-43-1

5-(4-Bromophenyl)-3-methylisoxazole

Cat. No. B1288584
M. Wt: 238.08 g/mol
InChI Key: AKCVUKKYCZTWKS-UHFFFAOYSA-N
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Patent
US08217066B2

Procedure details

Acetone oxime (4.85 g, 66.4 mmol) was dissolved in THF (100 mL) and cooled to 0° C. n-Butyllithium (1.6M in hexanes, 81 mL, 129.6 mmol) was added and the reaction was stirred at room temperature for 1 hour. 4-Bromo-benzoic acid methyl ester (9.4 g, 43.7 mmol) in THF (30 mL) and the reaction stirred for 24 hours. The mixture was submitted to standard aqueous workup then dried over MgSO4 and evaporated. The residue was taken up in EtOH and HCl (4N in dioxane, 1 mL) was added. The reaction was heated to 60° C. and monitored by analytical TLC. When completed, the reaction mixture was concentrated to dryness to afford the title compound, which was used directly in the next step.
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[N:4][OH:5])[CH3:3].C([Li])CCC.CO[C:13](=O)[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1>C1COCC1>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([C:13]2[O:5][N:4]=[C:2]([CH3:3])[CH:1]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
CC(C)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Br)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
HCl (4N in dioxane, 1 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 60° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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